molecular formula C16H16N4O B2553853 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide CAS No. 1795441-67-6

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide

Cat. No.: B2553853
CAS No.: 1795441-67-6
M. Wt: 280.331
InChI Key: OHUVDKMPHFLDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.

Biochemical Analysis

Biochemical Properties

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . These receptors are involved in signal transduction pathways that regulate cell proliferation, migration, and differentiation. The compound inhibits the activity of these receptors, thereby modulating the downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, for instance, it inhibits cell proliferation and induces apoptosis . The compound also affects cell signaling pathways by inhibiting the FGFR signaling, which is crucial for cell growth and survival. Additionally, it influences gene expression and cellular metabolism by modulating the activity of key signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways. The compound also affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it can lead to adverse effects such as weight loss and organ toxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound is taken up by cells through specific transporters and is distributed to different cellular compartments. Its localization and accumulation can affect its activity and function within the cells .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-16(14-6-1-2-8-17-14)19-10-4-11-20-12-7-13-5-3-9-18-15(13)20/h1-3,5-9,12H,4,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUVDKMPHFLDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.